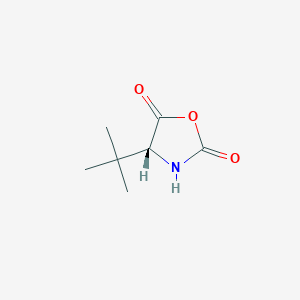
3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one is a deuterated flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The incorporation of deuterium atoms into the flavonoid structure can enhance its metabolic stability and alter its pharmacokinetic properties, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one typically involves the deuteration of a flavonoid precursor. The process can be carried out using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent and efficient deuteration. The use of deuterated solvents and catalysts in industrial settings can also optimize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid form.
Substitution: The hydroxyl groups on the flavonoid structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids. Substitution reactions can result in the formation of various alkylated or aminated derivatives.
Aplicaciones Científicas De Investigación
3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one has several scientific research applications:
Chemistry: The compound is used as a model system to study the effects of deuteration on the chemical reactivity and stability of flavonoids.
Biology: Researchers investigate its potential as an antioxidant and its ability to modulate biological pathways involved in inflammation and oxidative stress.
Medicine: The compound is explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: It is used in the development of deuterated pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with comparable biological activities.
Luteolin: A flavonoid with anti-inflammatory and anticancer effects.
Uniqueness
The incorporation of deuterium atoms in 3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one enhances its metabolic stability and alters its pharmacokinetic properties. This makes it a unique compound with potential advantages over non-deuterated flavonoids in terms of bioavailability and therapeutic efficacy.
Propiedades
Fórmula molecular |
C15H10O5 |
|---|---|
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-4,7-dihydroxychromen-5-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-17,19H/i3D,4D,5D,6D,7D |
Clave InChI |
GRDKGNHOAVSNCW-DKFMXDSJSA-N |
SMILES isomérico |
[2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=C3C(=C(C(=C(C3=O)[2H])O)[2H])O2)O)[2H] |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C3C(=CC(=CC3=O)O)O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


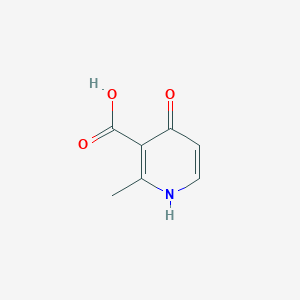
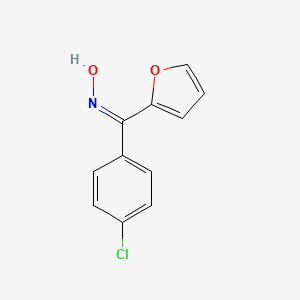


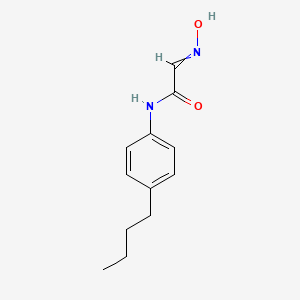
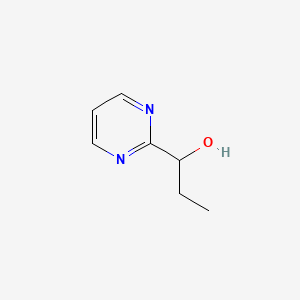
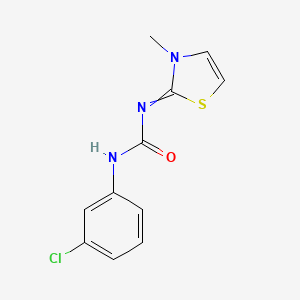

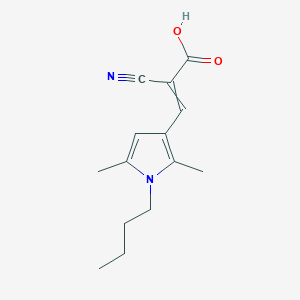
![(9Z)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11724424.png)

